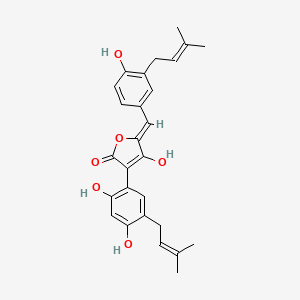

Aspulvinone O

Description

Historical Context of Aspulvinone Discovery

The aspulvinone class of natural products was first reported in the 19th century. nih.gov A significant advancement in their study occurred in the 1970s when researchers re-examined the structures of what they termed "unsymmetrically" substituted aspulvinone pigments. rsc.org Seto and co-workers identified dihydroxy-pulvinone derivatives from cultures of Aspergillus terreus and proposed the name "aspulvinone" to distinguish these secondary metabolites from other natural pulvinones. researchgate.net The first report of this specific class of compounds from A. terreus was in 1973. researchgate.net

Taxonomic Origins of Aspulvinone O

This compound is a natural fungal metabolite. It has been isolated from several species of fungi, including from the rice culture of Aspergillus terreus. nih.govrsc.org It has also been identified in other fungi such as Paecilomyces variotii and the endophytic fungus Cladosporium sp. biomol.comnih.gov Marine-derived strains of Aspergillus terreus have also been found to produce this compound. tandfonline.com

General Overview of this compound Research Significance

This compound has garnered significant attention in the scientific community for its diverse biological activities. Research has demonstrated its potential as an anticancer and antioxidant agent. biomol.com Notably, it has been identified as a potent and selective inhibitor of the enzyme glutamic-oxaloacetic transaminase 1 (GOT1), which plays a crucial role in the metabolism of certain cancer cells. nih.govresearchgate.net This inhibitory action presents a potential therapeutic strategy for cancers dependent on glutamine metabolism, such as pancreatic ductal adenocarcinoma (PDAC). nih.govresearchgate.netnih.gov Furthermore, recent studies have highlighted its antiviral properties, specifically its dual-antiviral activity against key proteases of the SARS-CoV-2 virus. rsc.org

Chemical and Biological Profile of this compound

This compound possesses a distinct chemical structure that underpins its biological functions. Its inhibitory actions against key enzymes in cancer metabolism and viral replication are of particular interest in drug discovery.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-[2,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]methylene]-2(5H)-furanone |

| CAS Number | 914071-54-8 |

| Molecular Formula | C27H28O6 |

| Molecular Weight | 448.5 g/mol |

Data sourced from multiple references. biomol.comcaymanchem.com

Table 2: Investigated Biological Activities of this compound

| Target | Activity Type | Measurement (IC50) | Research Focus |

|---|---|---|---|

| GOT1 (Aspartate Transaminase 1) | Inhibition | Not specified as IC50 | Pancreatic Cancer Metabolism |

| SARS-CoV-2 Mpro | Inhibition | 12.41 ± 2.40 µM | Antiviral |

| SARS-CoV-2 PLpro | Inhibition | 21.34 ± 0.94 µM | Antiviral |

| DPPH Radicals | Scavenging | 11.6 µM | Antioxidant |

| Pancreatic Cancer Cells (PANC-1, AsPC-1, SW1990) | Cytotoxicity | 20.54-26.8 µM | Anticancer |

Data sourced from multiple references. rsc.orgbiomol.comcaymanchem.com

Detailed research has shown that this compound acts as a competitive inhibitor of GOT1 by binding to its active site. researchgate.net This disrupts glutamine metabolism in pancreatic ductal adenocarcinoma cells, leading to oxidative stress and suppressing cell proliferation. nih.govresearchgate.net In the context of viral diseases, this compound has demonstrated inhibitory effects on two essential proteases of the SARS-CoV-2 virus, Mpro and PLpro, suggesting its potential as a lead compound for the development of COVID-19 treatments. rsc.org Its ability to scavenge free radicals further highlights its role as an antioxidant. biomol.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHWCROWFXOMDG-MSXFZWOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Biosynthesis of Aspulvinone O

Biosynthetic Pathways of Aspulvinones

Key Enzymatic Transformations in Aspulvinone Core Biosynthesis

The formation of the aspulvinone scaffold is orchestrated by a series of specialized enzymes, initiating from simple precursors and progressing through several critical stages.

Role of Nonribosomal Peptide Synthase-like Enzymes (e.g., MelA, ApvA)

Nonribosomal peptide synthetase (NRPS)-like enzymes play a pivotal role in the initial stages of aspulvinone biosynthesis. In Aspergillus terreus, enzymes such as MelA (also referred to as AtmelA) and ApvA are recognized as NRPS-like proteins responsible for the synthesis of the core aspulvinone structure researchgate.netnih.govresearchgate.net. These enzymes typically convert precursors like 4-hydroxyphenylpyruvate into aspulvinone E, a key intermediate in the pathway researchgate.netuniprot.org. Research suggests that ApvA may be primarily active in the mycelia, providing the foundational backbone for aspulvinones, while MelA is active in conidia, contributing to the biosynthesis of pigments researchgate.net.

Aspulvinone E as a Central Intermediate

Aspulvinone E has been identified as a central intermediate in the biosynthesis of both aspulvinones and related pigments like Asp-melanin nih.govresearchgate.netrsc.org. This molecule serves as a common precursor that can be channeled into different metabolic routes, leading to distinct end products depending on the fungal tissue and enzymatic machinery present nih.govrsc.org. Its role as a foundational structure makes it critical for understanding the subsequent diversification of aspulvinone compounds.

Enzymatic Prenylation and Chromanation Processes

Following the formation of aspulvinone E, subsequent modifications are crucial for generating the diverse range of aspulvinone compounds. Prenylation, the addition of prenyl groups, is a significant modification catalyzed by prenyltransferases, such as AbpB, which can modify intermediates like aspulvinone E to produce various aspulvinones nih.govnih.gov. The term "chromanation" refers to oxidative or cyclization processes that further transform these molecules, often leading to pigmented compounds, and can involve enzymes like tyrosinases rsc.org.

Hydroxylation by Tyrosinases (e.g., TyrP)

Tyrosinases, exemplified by TyrP in Aspergillus terreus, are critical enzymes involved in the hydroxylation of aspulvinone E researchgate.netuniprot.orgrsc.org. TyrP catalyzes the hydroxylation of the aromatic moieties of aspulvinone E, a step that activates the molecule for polymerization into Asp-melanin researchgate.netuniprot.org. While this process is analogous to steps in DOPA-melanin biosynthesis due to the involvement of a tyrosinase, the precursor is not L-DOPA, classifying Asp-melanin as a distinct type of melanin (B1238610) pigment nih.gov.

Genetic and Mutagenic Approaches to Biosynthesis Elucidation

Understanding the complex biosynthetic pathways of secondary metabolites like aspulvinones relies heavily on genetic and mutagenic techniques.

Gene Deletion and Heterologous Expression Studies

Targeted gene deletion and heterologous expression studies have been instrumental in identifying and characterizing the enzymes involved in aspulvinone biosynthesis. For instance, the deletion of the melA gene in Aspergillus terreus leads to a loss of pigment production, confirming MelA's essential role researchgate.net. Similarly, heterologous expression of genes such as apvA and atmelA in model organisms like Aspergillus nidulans has allowed researchers to confirm their function in producing aspulvinone E and to study the pathway in a controlled environment nih.govrsc.org. These studies, alongside the analysis of other genes like tyrP and abpB, have provided crucial insights into the genetic architecture underlying aspulvinone production researchgate.netnih.govresearchgate.netrsc.org.

Mutagenesis Strategies for Metabolite Diversification

Filamentous fungi are renowned for their capacity to produce a vast array of secondary metabolites (SMs), often encoded by complex biosynthetic gene clusters (BGCs). Harnessing and diversifying this metabolic potential is a key area of research, with mutagenesis playing a pivotal role.

Classical Strain Improvement (CSI) via Random Mutagenesis: A foundational approach to enhancing SM production or discovering novel compounds involves classical strain improvement (CSI). This method typically employs random mutagenesis using agents like chemical mutagens (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - NTG) or physical mutagens (e.g., UV irradiation). The resulting mutagenized fungal populations are then screened for improved yields of target metabolites or for altered metabolic profiles, which may indicate the production of new compounds nih.govresearchgate.net. Fungal strains often exhibit remarkable tolerance to mutagenic treatments, allowing for significant genetic alterations that can lead to enhanced productivity researchgate.net.

Genetic and Metabolic Engineering: More targeted approaches involve genetic and metabolic engineering. This includes manipulating specific genes within a BGC, altering regulatory elements, or employing heterologous expression systems. Techniques such as gene knockouts, gene overexpression, and site-directed mutagenesis can be used to fine-tune metabolic flux, redirect precursor pools, or modify the final structure of SMs, thereby diversifying the metabolite output nih.govmdpi.com. The advent of precise genome editing tools like CRISPR/Cas9 has revolutionized this field, enabling efficient and targeted modifications in fungal genomes for the elucidation and engineering of complex biosynthetic pathways mdpi.complos.org.

Chemical Epigenetic Modification: Another powerful strategy for inducing metabolite production and diversification is chemical epigenetic modification. This involves the exogenous addition of small-molecule inhibitors that target epigenetic machinery, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors. These compounds can alter chromatin structure, leading to the activation of normally silent or cryptic BGCs. This activation can result in the production of novel secondary metabolites or significantly enhance the yields of known compounds, thereby expanding the chemical diversity accessible from a fungal strain mdpi.commdpi.com.

Relevance to Aspulvinone Production: While specific mutagenesis studies aimed at diversifying Aspulvinone O are not extensively detailed in the current literature, these strategies are highly applicable. For example, the relatively low yields reported for some aspulvinones during isolation nih.govrsc.org could potentially be improved through random mutagenesis or targeted genetic engineering of genes within the aspulvinone BGC to enhance precursor supply or pathway efficiency. Furthermore, modifying key enzymes or regulatory genes involved in aspulvinone biosynthesis could lead to the generation of novel aspulvinone analogues with altered or novel biological activities, contributing to the discovery of new therapeutic leads.

Table of Compounds Mentioned:

this compound

Aspulvinone E

Aspulvinone H

Aspulvinone P

Aspulvinone Q

Aspulvinone R

Aspulvinone V

Aspulvinone W

Aspulvinone X

Aspulvinone J-CR

Aspulvinones A-H

Aspulvinones 1-6 (from Aspergillus terreus ASM-1)

Aspulvinones 1-8 (from Cladosporium sp. 7951)

Aspulvinones 9-12 (from Cladosporium sp. 7951)

4-hydroxyphenylpyruvate (HPP)

p-hydroxylphenylpyruvate (HPP)

Aspulvinone E synthetase (melA)

Aspulvinone dimethylallyltransferase

Sterigmatocystin (ST)

Norsolorinic acid (NOR)

Aflatoxin (AF)

Biological Activities and Molecular Mechanisms of Aspulvinone O

Aspulvinone O as an Enzyme Inhibitor

SARS-CoV-2 Protease Inhibition

Main Protease (Mpro) Inhibition Kinetics

This compound has demonstrated inhibitory activity against the Main Protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. Enzyme kinetics assays have revealed that this compound acts as a competitive inhibitor of SARS-CoV-2 Mpro. This mechanism involves unchanged Vmax values with gradually increased Km values, suggesting that this compound competes with the substrate for binding to the enzyme's active site nih.govrsc.org. In a high-throughput screening, this compound exhibited an IC50 value of 12.41 ± 2.40 μM against SARS-CoV-2 Mpro nih.govrsc.orgrsc.org.

Papain-like Protease (PLpro) Inhibition

In addition to Mpro, this compound also targets the Papain-like Protease (PLpro) of SARS-CoV-2. Studies indicate that this compound functions as a competitive inhibitor against PLpro, similar to other known inhibitors like GRL0617 nih.govrsc.org. The compound demonstrated an IC50 value of 21.34 ± 0.94 μM against SARS-CoV-2 PLpro nih.govrsc.orgrsc.org. This dual inhibition of key viral proteases suggests a potential role for this compound in antiviral therapies.

This compound in Cell Proliferation and Apoptosis Modulation

This compound exhibits significant effects on cancer cell proliferation and the induction of apoptosis, particularly in pancreatic cancer models. Its mechanism involves interfering with cellular metabolism and inducing programmed cell death.

Inhibition of Pancreatic Ductal Adenocarcinoma (PDAC) Cell Growth in vitro

This compound has shown potent inhibitory effects on the growth of pancreatic ductal adenocarcinoma (PDAC) cells in vitro. It acts as a selective inhibitor of Glutamate Oxaloacetate Transaminase 1 (GOT1), an enzyme crucial for glutamine metabolism in PDAC cells nih.govmedchemexpress.comimrpress.comcaymanchem.comnih.gov. By inhibiting GOT1, this compound disrupts glutamine metabolism, leading to reduced NADPH production and increased oxidative stress, thereby suppressing cell proliferation nih.govmedchemexpress.comnih.gov. Studies reported IC50 values for this compound against PDAC cell lines such as SW1990, PANC-1, and AsPC-1 ranging from 20.54 to 26.80 μM, while showing minimal cytotoxicity against normal HPDE6C7 cells medchemexpress.comcaymanchem.com.

Induction of Apoptosis in Cancer Cell Lines (e.g., SW1990)

This compound effectively induces apoptosis in cancer cell lines, including the SW1990 PDAC cell line nih.govmedchemexpress.comcaymanchem.com. Treatment with this compound at concentrations of 10, 20, and 40 μM resulted in a dose-dependent increase in apoptotic cell death, from 11.4% to 76.4%, compared to 4.8% in untreated SW1990 cells nih.govresearchgate.net. Furthermore, this compound treatment led to cell cycle arrest at the S phase in SW1990 cells. Specifically, the fraction of cells in the S phase increased from 25.1% to 46.8%, while the proportion of cells in the G0/G1 phase decreased from 68.1% to 31.8% nih.govresearchgate.net.

Effects on Cellular Respiration (Oxygen Consumption Rate)

Research indicates that this compound influences cellular respiration by reducing the oxygen consumption rate (OCR) in SW1990 cells nih.govcaymanchem.comresearchgate.net. This reduction in OCR suggests that this compound may interfere with mitochondrial function. The inhibition of GOT1 by this compound is proposed to suppress malate-aspartate shuttling and mitochondrial respiration, contributing to the observed effects on cellular energy metabolism nih.govresearchgate.net.

Antioxidant Mechanisms of this compound

Free Radical Scavenging Activity (e.g., DPPH radical)

This compound has demonstrated significant antioxidant capabilities, particularly in its ability to scavenge free radicals. Studies have shown that this compound exhibits antioxidant activity in the low micromolar range, effectively scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in cell-free assays. One specific evaluation reported an IC50 value of 11.6 µM for this compound in this DPPH radical scavenging assay, indicating a potent capacity to neutralize these reactive species toku-e.combioaustralis.comcaymanchem.comresearchgate.netcaymanchem.com. This activity is comparable to or even stronger than that of established antioxidants like BHT researchgate.net. The broader class of aspulvinones is also recognized for their anti-DPPH radical effects, underscoring the antioxidant potential inherent in this molecular structure rsc.org.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | Assay Type | IC50 Value (µM) | Reference |

| This compound | DPPH Radical Scavenging | 11.6 | caymanchem.comresearchgate.netcaymanchem.com |

Broader Aspulvinone Biological Activities and Potential Relevance to this compound

The aspulvinone family, as a whole, has been associated with a wide array of biological activities, suggesting potential therapeutic relevance for this compound in various disease contexts.

Anti-inflammatory Effects

Aspulvinones have been reported to possess anti-inflammatory properties rsc.orgrsc.org. Research involving specific aspulvinone analogues has indicated their potential in mitigating inflammatory responses. For instance, certain aspulvinone analogues have been investigated for their ability to inhibit the release of lactate (B86563) dehydrogenase (LDH) from macrophages, a marker of cellular inflammation, with IC50 values reported in the range of 0.7 to 7.4 µM researchgate.netacs.orgnih.govfigshare.com. While these studies focused on specific analogues, this compound itself has demonstrated anti-inflammatory activity in a study evaluating its effects on mouse J774.A1 macrophages. In this assay, this compound reduced lipopolysaccharide (LPS)-induced LDH release with an IC50 of 3 µM medchemexpress.commedchemexpress.com.

Table 2: Anti-inflammatory Activity of this compound

| Compound | Cell Line / Model | Activity Measured | IC50 Value (µM) | Reference |

| This compound | Mouse J774.A1 Macrophages | Inhibition of LPS-induced LDH release | 3 | medchemexpress.commedchemexpress.com |

Antibacterial Properties

The aspulvinone class of compounds has been documented to exhibit antibacterial properties rsc.orgrsc.orgresearchgate.netmdpi.comjapsonline.commdpi.com. Specific members of the aspulvinone family, such as Aspulvinones R, S, B', and H, isolated from Aspergillus flavipes, have shown notable activity against various bacterial strains, including multidrug-resistant isolates. These compounds demonstrated MIC values ranging from 4 to 16 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and were also effective against vancomycin-resistant enterococci (VRE) and methicillin-resistant S. aureus (MRSA) researchgate.netmdpi.comjapsonline.com. This compound itself is also noted to possess antibiotic activity toku-e.combioaustralis.com.

Table 3: Antibacterial Activity of Selected Aspulvinones

| Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Aspulvinone B' | S. aureus, E. faecalis | 16-64 | researchgate.netmdpi.com |

| Aspulvinone H | S. aureus, E. faecalis | 16-64 | researchgate.netmdpi.com |

| Aspulvinone R | S. aureus, E. faecalis, VRE, MRSA | 4-16 | researchgate.netmdpi.comjapsonline.com |

| Aspulvinone S | S. aureus, E. faecalis, VRE, MRSA | 4-16 | researchgate.netmdpi.comjapsonline.com |

| This compound | General antibiotic activity noted | N/A | toku-e.combioaustralis.com |

Antifungal Properties

Aspulvinones as a class have also been reported to possess antifungal properties rsc.orgrsc.orgmdpi.com. While direct experimental data specifically linking this compound to antifungal activity was not prominently found in the reviewed literature, the broader family's demonstrated effects suggest a potential for such activity. For example, one study identified a compound (not explicitly this compound) with significant antifungal activity against Candida albicans with a MIC value of 25 µM rsc.org.

Alpha-Glucosidase Inhibition

The aspulvinone family is recognized for its ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate digestion rsc.orgrsc.orgkemdikbud.go.id. This inhibitory activity is of interest for managing postprandial hyperglycemia. Studies have evaluated various aspulvinones for this effect, with some compounds, such as Aspulvinones E and H, showing potent α-glucosidase inhibitory activities with IC50 values in the low micromolar range (e.g., 2.2 µM and 4.6 µM) frontiersin.orgnih.govnih.gov. Although specific IC50 data for this compound's α-glucosidase inhibition was not detailed in the immediate search results, the established activity of related aspulvinones highlights a potential area of biological relevance for this compound.

Table 4: Alpha-Glucosidase Inhibition by Selected Aspulvinones

| Compound | IC50 Value (µM) | Inhibition Type | Reference |

| Aspulvinone 1 | 2.2 | Mixed | frontiersin.orgnih.govnih.gov |

| Aspulvinone 4 | 4.6 | Mixed | frontiersin.orgnih.govnih.gov |

Luciferase Inhibition

Aspulvinones have been identified as a family of compounds capable of inhibiting luciferase activity mdpi.comnih.govresearchgate.netosti.govcapes.gov.br. Research has explored the mechanism of this inhibition, suggesting it involves interaction with the D-luciferin binding pocket of firefly luciferase mdpi.com. While this class of compounds is known for its luciferase-inhibiting properties, specific data detailing this compound's direct effect on luciferase was not found in the provided search results.

Structure Activity Relationship Sar Studies of Aspulvinone O and Analogues

Structural Determinants for GOT1 Inhibitory Activity

Aspulvinone O has been identified as a potent and selective inhibitor of Glutamic-Oxaloacetic Transaminase 1 (GOT1), an enzyme that plays a critical role in the metabolic pathways of cancer cells, particularly Pancreatic Ductal Adenocarcinoma (PDAC). nih.govnih.gov The inhibition of GOT1 by this compound disrupts glutamine metabolism, leading to increased oxidative stress and suppressed proliferation of cancer cells. nih.gov

Virtual docking analyses and subsequent in vitro validation have provided insights into the structural basis of this inhibition. nih.govnih.gov this compound binds to the active site of GOT1 in a competitive manner. nih.gov The key interactions responsible for its inhibitory activity include:

Hydrogen Bonds: The molecule forms hydrogen bonds with the amino acid residues Thr110 and Ser256 within the enzyme's active site. nih.govnih.gov

Hydrophobic Interactions: A significant hydrophobic interaction occurs between the compound and the Trp141 residue. nih.govnih.gov

The SAR of aspulvinone analogues for GOT1 inhibition is highlighted by comparing the activity of different family members. For instance, Aspulvinone H also demonstrates significant GOT1-inhibitory activity. mdpi.com A study elucidating the crystal structure of GOT1 in complex with Aspulvinone H confirmed that it also competitively binds to the active site. mdpi.com While both this compound and H are diprenylated, their specific inhibitory potencies vary, suggesting that the precise arrangement and location of the prenyl groups and the hydroxylation pattern on the phenyl rings are critical determinants for effective binding and inhibition of GOT1. mdpi.com

| Compound | GOT1 Inhibitory Activity (IC₅₀) |

|---|---|

| Aspulvinone H | 5.91 ± 0.04 µM |

| (+)-Asperteretone B | 19.16 ± 0.15 µM |

| (+)-3′,3′-di-(dimethylallyl)-butyrolactone II | 26.38 ± 0.1 µM |

Elucidating SAR for Antiviral Efficacy against SARS-CoV-2 Proteases

The aspulvinone scaffold has also been investigated for its potential to inhibit key viral enzymes of SARS-CoV-2, the virus responsible for COVID-19. The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are essential for viral replication and are considered prime targets for antiviral therapies. rsc.org

Studies have shown that several aspulvinone analogues exhibit inhibitory activity against these proteases. rsc.orgfigshare.com this compound, in particular, demonstrates a dual-inhibitory effect, targeting both Mpro and PLpro. rsc.org It acts as a competitive inhibitor against SARS-CoV-2 Mpro. rsc.org The SAR for this antiviral activity appears to be highly dependent on the substitution patterns of the core structure, especially the number and placement of prenyl groups.

A comparative analysis of different aspulvinones reveals key structural insights:

Aspulvinone R , a monoprenylated analogue, showed the most potent SARS-CoV-2 Mpro inhibition in one study, with an IC₅₀ value of 7.7 ± 0.6 μM. figshare.comresearchgate.net

Aspulvinone M , a diprenylated analogue, also displayed strong Mpro inhibition (IC₅₀ = 9.4 ± 0.6 μM). figshare.comresearchgate.net

Aspulvinone D , another monoprenylated compound, was slightly less potent (IC₅₀ = 10.3 ± 0.6 μM). figshare.comresearchgate.net

This compound , which is diprenylated, showed potent competitive inhibition against Mpro (IC₅₀ = 12.41 ± 2.40 μM) and PLpro (IC₅₀ = 21.34 ± 0.94 μM). rsc.org

Aspulvinone E , the Z-isomer of the exocyclic double bond, was less active against Mpro (IC₅₀ = 39.93 ± 2.42 μM) compared to other analogues. rsc.org

These findings suggest that while prenylation is important for activity, the specific number of prenyl groups (one vs. two) and their positions on the phenyl rings significantly modulate the inhibitory potency against viral proteases. rsc.orgfigshare.com

| Compound | Target Protease | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Aspulvinone R | SARS-CoV-2 Mpro | 7.7 ± 0.6 µM |

| Aspulvinone M | SARS-CoV-2 Mpro | 9.4 ± 0.6 µM |

| Aspulvinone D | SARS-CoV-2 Mpro | 10.3 ± 0.6 µM |

| This compound | SARS-CoV-2 Mpro | 12.41 ± 2.40 µM |

| SARS-CoV-2 PLpro | 21.34 ± 0.94 µM | |

| Aspulvinone E | SARS-CoV-2 Mpro | 39.93 ± 2.42 µM |

| Analogue 50 | SARS-CoV-2 PLpro | 17.43 ± 2.60 µM |

| Analogue 51 | SARS-CoV-2 PLpro | 23.05 ± 0.07 µM |

Impact of Structural Modifications on Antioxidant Potential

The pulvinic acid scaffold, from which aspulvinones are derived, is a known structural motif in natural antioxidants, such as Norbadione A, a pigment found in edible mushrooms. nih.govfigshare.com While aspulvinones are recognized for their anti-DPPH radical activities, detailed SAR studies specifically for this class of compounds are limited. rsc.orgnih.gov However, research on related pulvinic acid derivatives provides valuable insights into the structural features that govern antioxidant capacity. nih.govnih.gov

The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals, a process influenced by the substituents on both the phenyl rings and the central tetronic acid ring. nih.govfigshare.com

Tetronic Acid Moiety: Modifications to the tetronic acid ring can also influence activity. Studies on pulvinic acid analogues have shown that the presence of an electron-donating group on the 3-position of the tetronic ring has a beneficial effect on antioxidant properties. nih.gov

Prenylation: The prenyl groups attached to the phenyl rings of this compound are also likely to contribute to its antioxidant potential. In other classes of natural products like flavonoids, prenylation has been shown to enhance antioxidant activity, partly by increasing lipophilicity and interaction with cell membranes where lipid peroxidation occurs. mdpi.comnih.gov

While direct comparative data for this compound is scarce, the general principles derived from pulvinic acids suggest that its combination of phenolic hydroxyls and prenyl side chains provides a structural basis for its antioxidant potential. nih.govnih.gov

General Aspulvinone SAR Insights (e.g., Prenylation, Benzene Ring Modifications, Double Bond Configuration)

Across the various biological activities of aspulvinones, several structural motifs consistently emerge as key modulators of efficacy. These general SAR insights are crucial for understanding this class of compounds.

Prenylation: The number and position of prenyl (3-methyl-2-buten-1-yl) groups are perhaps the most significant factors influencing the biological activity of aspulvinones. For both GOT1 and SARS-CoV-2 protease inhibition, the presence of these lipophilic chains is important, but the potency varies between monoprenylated and diprenylated analogues, indicating that an optimal number and specific placement are required for ideal interaction with different enzyme active sites. mdpi.comfigshare.com

Benzene Ring Modifications: The substitution pattern on the two phenyl rings, particularly the number and location of hydroxyl groups, is fundamental. These groups are often involved in forming critical hydrogen bonds with target proteins, as seen in the interaction of this compound with GOT1. nih.govnih.gov The hydroxylation pattern dictates the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor, thereby fine-tuning its binding specificity and affinity.

Double Bond Configuration: The aspulvinone core features an exocyclic double bond (the 5-methylene group). The stereochemistry (E/Z configuration) of this bond can significantly impact biological activity. For example, in the context of α-glucosidase inhibition, Aspulvinone E (Z-isomer) was found to be more potent than its corresponding E-isomer, isoaspulvinone E. nih.gov This suggests that the spatial arrangement of the substituted phenyl ring attached to this double bond is crucial for fitting into an enzyme's active site, a principle that likely extends to other biological targets.

Synthetic Strategies and Chemical Derivatization of Aspulvinone O

Challenges in Natural Product Isolation for Research (e.g., Poor Yield)

A primary obstacle in studying aspulvinones, including Aspulvinone O, is the low yield typically obtained during isolation from natural sources researchgate.netrsc.orgrsc.org. This scarcity of material can significantly restrict further research into their pharmaceutical properties, biological mechanisms, and the synthesis of derivatives for structure-activity relationship studies. Consequently, efficient and scalable synthetic routes are crucial for providing sufficient quantities of these compounds for comprehensive investigation.

Historical and Current Synthetic Approaches to Aspulvinones

The diverse biological activities of aspulvinones have driven extensive efforts in their total synthesis. These efforts can be broadly classified into several categories, reflecting the evolution of synthetic methodologies.

Noble metal catalysis has played a role in the synthesis of related compounds and core structures. For instance, silver catalysis has been employed in the synthesis of tetronic acids, which are key building blocks for aspulvinones. These methods often involve the carboxylation and cyclization of propargyl alcohols, with silver acetate (B1210297) proving effective under mild conditions tcichemicals.com. While direct application of specific noble metal catalysts to this compound synthesis might vary, the general utility of these catalysts in forming carbon-carbon and carbon-heteroatom bonds is well-established in complex natural product synthesis rsc.orgrsc.orgresearchgate.net.

Early synthetic strategies sometimes relied on reaction conditions that are challenging for routine laboratory practice. These can include the use of highly reactive organolithium reagents, which necessitate extremely low temperatures (e.g., -78 °C) and specialized techniques like the Schlenk line for manipulation rsc.orgrsc.org. Such conditions can limit the scalability and accessibility of these synthetic routes.

More recent advancements have focused on developing mild, modular, and efficient synthetic methods that offer broad substrate scope and improved accessibility.

A significant breakthrough in aspulvinone synthesis has been the implementation of vinylogous aldol (B89426) condensation reactions. This strategy typically involves the reaction between substituted tetronic acids and various aldehydes researchgate.netrsc.orgrsc.orgsemanticscholar.orgrsc.orgscienceopen.comnih.gov. This methodology is lauded for its mild reaction conditions, modularity, and efficiency, enabling the synthesis of a wide array of aspulvinone analogues researchgate.netrsc.orgrsc.orgrsc.orgscienceopen.com. For example, the condensation of diazotetronic acid with aldehydes can stereoselectively yield 5-arylidene diazotetronates, which serve as crucial intermediates researchgate.net. The reaction often proceeds predominantly to afford Z-configuration products when carried out in solvents like acetonitrile (B52724) (MeCN) rsc.orgrsc.orgrsc.orgscienceopen.com.

The modularity of the vinylogous aldol condensation approach is further amplified by the ability to vary both the tetronic acid and aldehyde components researchgate.netrsc.orgrsc.orgrsc.orgscienceopen.com. This flexibility allows for the construction of diverse aspulvinone structures. Research has explored the synthesis of various substituted tetronic acids, with some protocols demonstrating high yields for different aryl substituents when employing silver catalysis tcichemicals.com. The choice of reaction solvent can also influence the outcome; while MeCN favors Z-configuration products, alcohols like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) can lead to alkoxy exchange, further broadening the synthetic possibilities rsc.orgrsc.orgrsc.orgscienceopen.com. For instance, using isopropanol (B130326) (i-PrOH) has enabled the synthesis of E-configured aspulvinones after chromatographic separation rsc.org.

Data Tables

Table 1: Yields in Silver-Catalyzed Tetronic Acid Synthesis tcichemicals.com

| Substrate Type (Aryl Substituent) | Yield (%) |

| Phenyl | 92 |

| o-tolyl | 88 |

| m-tolyl | 74 |

| p-tolyl | 87 |

| Unsubstituted | 95 |

| n-hexyl | 97 |

Table 2: Solvent Effects on Product Configuration in Vinylogous Aldol Condensation rsc.orgrsc.orgrsc.orgscienceopen.com

| Solvent | Predominant Product Configuration | Key Observation |

| MeCN | Z | Favored |

| MeOH | Z/E Mixture | Alkoxy exchange occurred |

| EtOH | Z/E Mixture | Alkoxy exchange occurred |

| i-PrOH | E (after separation) | Successful synthesis |

Compound List

this compound

Aspulvinones A, B, C, D, E, G, H, J-CR, M, Q, R, V, X

Aspulvins A–H

Diazotetronic acid

5-arylidene diazotetronates

4-(benzyloxy)-3-(4-(benzyloxy) phenyl)furan-2(5H)-one (3)

(Z)-5-arylidene-1,3-dioxolan-2,4-diones

(Z)-4-arylidene-2-methyloxazol-5(4H)-ones

(Z)-2-hydroxy-3-arylacrylic acids

Pulvinones

Pulvinic acids

Pinastric acid

Gomphidic acid

RK-682

Substrates 49, 50, 51

Compound 31

Compound 58

Compound 59

Analytical and Characterization Methodologies for Aspulvinone O

Chromatographic Techniques for Isolation and Purification (e.g., HPLC)

The isolation of aspulvinones, including Aspulvinone O, from fungal cultures such as Aspergillus terreus is a multi-step process that relies heavily on chromatographic methods. medchemexpress.comresearchgate.net Initially, a crude extract is typically obtained from the fermentation broth and mycelia using a solvent like ethyl acetate (B1210297). researchgate.net This crude extract is then subjected to preliminary fractionation using techniques like silica (B1680970) gel column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the final purification of individual aspulvinones. researchgate.netfrontiersin.org HPLC-guided separation, often monitored by a photodiode array detector (PDAD-UV), allows for the targeted isolation of compounds based on their unique ultraviolet absorption profiles. researchgate.netfrontiersin.org Preparative reversed-phase HPLC is commonly employed to achieve high purity. For the separation of various aspulvinone analogues, specific conditions have been utilized, providing a framework for the purification of this compound.

Below are examples of preparative HPLC conditions used for the separation of different fractions containing aspulvinone compounds. researchgate.net

| Fraction | Mobile Phase Composition | Flow Rate (mL/min) |

|---|---|---|

| Fraction 1 (containing Aspulvinone V & R) | Methanol-H₂O (0.1% HCl) 90:10 | 10 |

| Fraction 2 (containing Aspulvinone X & H) | Methanol-H₂O (0.1% HCl) 65:35 | 10 |

| Fraction 3 (containing Aspulvinone W & J-CR) | Methanol-H₂O (0.1% HCl) 77:23 | 10 |

Spectroscopic Elucidation of Molecular Structure

Once purified, the precise molecular structure of this compound is determined using a suite of spectroscopic techniques. Each method provides distinct pieces of information that, when combined, allow for an unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to determining the carbon skeleton and proton environments of this compound. One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide the primary data for structural characterization. The structure of this compound was characterized using a one-dimensional NMR spectrometer, with spectra recorded in deuterated methanol (B129727) (MeOH-d₄). researchgate.netfrontiersin.org

| Technique | Solvent | Reference |

|---|---|---|

| ¹H NMR | MeOH-d₄ | frontiersin.orgnih.gov |

| ¹³C NMR | MeOH-d₄ | frontiersin.orgnih.gov |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the exact molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) with very high precision, allowing for the calculation of the elemental composition. researchgate.net While the specific HRESIMS data for this compound is not detailed in the provided search results, this technique is standard for the characterization of new aspulvinone analogues, as shown in the table below for closely related compounds. nih.gov

| Compound | Molecular Formula | Calculated [M+H]⁺ | Measured [M+H]⁺ |

|---|---|---|---|

| Aspulvinone V | C₃₂H₃₄O₅ | 499.2484 | 499.2480 |

| Aspulvinone W | C₂₇H₂₈O₆ | 449.1964 | 449.1963 |

| Aspulvinone X | C₂₇H₂₈O₆ | 449.1964 | 449.1958 |

Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. For complex natural products, the experimental ECD spectrum is often compared with spectra calculated using quantum chemical methods to assign stereochemistry. researchgate.net This method has been successfully applied to determine the absolute configurations of new aspulvinone analogues such as Aspulvinone W and Aspulvinone X. researchgate.net However, based on the available literature, a determination of the absolute configuration of this compound using ECD has not been reported.

UV/Vis spectroscopy provides information about the electronic transitions within a molecule and is characteristic of the chromophore system present. Aspulvinones are pigmented compounds and exhibit distinct absorption maxima in the ultraviolet and visible regions. researchgate.net While the specific spectrum for this compound is not provided in the search results, the UV data for related aspulvinones isolated from Aspergillus terreus illustrate the typical absorption profile for this class of compounds. nih.gov

| Compound | λₘₐₓ (nm) (log ε) | Solvent |

|---|---|---|

| Aspulvinone V | 203 (4.36), 239 (4.11), 380 (4.23) | Methanol |

| Aspulvinone W | 203 (4.35), 243 (3.98), 374 (4.15) | Methanol |

| Aspulvinone X | 203 (4.35), 242 (3.98), 376 (4.16) | Methanol |

Advanced Binding and Interaction Assays

To understand the mechanism of action of this compound, particularly its role as an inhibitor of the enzyme aspartate transaminase 1 (GOT1), several advanced biophysical assays have been employed to confirm direct target engagement and quantify binding affinity. frontiersin.orgmednexus.org

Microscale Thermophoresis (MST) was used to measure the binding affinity between this compound and recombinant GOT1 protein. frontiersin.org This technique detects changes in the fluorescence of a molecule as it moves through a temperature gradient, which is altered upon binding to a ligand. frontiersin.org The experiments yielded specific equilibrium dissociation constants (Kᴅ), confirming a strong interaction. frontiersin.org

Cellular Thermal Shift Assay (CETSA) provided evidence of target engagement within intact cells. frontiersin.org This assay is based on the principle that a protein's thermal stability increases when bound to a ligand. frontiersin.org In experiments with this compound, the compound was shown to protect the GOT1 protein from temperature-induced degradation in both intact cells and cell lysates, confirming that this compound binds to GOT1 in a cellular environment. frontiersin.org For instance, in the presence of a control substance, 50% of GOT1 was degraded at 51°C, whereas in samples treated with this compound, no significant degradation was observed even at 57°C. frontiersin.org

Drug Affinity Responsive Target Stability (DARTS) was another method used to validate the interaction. frontiersin.orgnih.gov DARTS leverages the principle that a ligand-bound protein can be protected from protease degradation. rsc.org The use of CETSA and DARTS together provided strong evidence that this compound directly and tightly binds to GOT1 inside the cell. frontiersin.org

| Assay | Target Protein | Key Finding |

|---|---|---|

| Microscale Thermophoresis (MST) | Homo GOT1 | Kᴅ = 3.32 ± 1.18 μM |

| Microscale Thermophoresis (MST) | Murine GOT1 | Kᴅ = 5.42 ± 1.36 μM |

| Cellular Thermal Shift Assay (CETSA) | GOT1 | Increased thermal stability of GOT1 upon binding. frontiersin.org |

| Drug Affinity Responsive Target Stability (DARTS) | GOT1 | Confirmed specific binding capacity to GOT1. frontiersin.orgnih.gov |

Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify molecular interactions in solution with high sensitivity. harvard.edu The method is based on detecting changes in the fluorescence of a target molecule as a temperature gradient is applied. wikipedia.orge-century.us This change in fluorescence can be due to two effects: a temperature-related intensity change (TRIC) and thermophoresis, which is the directed movement of molecules in a temperature gradient. wikipedia.org Binding of a ligand, such as this compound, to a fluorescently labeled target protein alters the molecule's size, charge, or hydration shell, leading to a detectable change in its thermophoretic movement. harvard.edu

In the study of this compound, MST was a key method used to validate its binding affinity to the protein Glutamate-Oxaloacetate Transaminase 1 (GOT1). nih.govresearchgate.net This in vitro validation technique demonstrated a specific combining capacity of this compound with GOT1, providing quantitative data on the binding strength. nih.gov

Table 1: Microscale Thermophoresis (MST) Principles

| Feature | Description |

|---|---|

| Principle | Measures changes in fluorescence along a microscopic temperature gradient to detect molecular interactions. harvard.eduwikipedia.org |

| Measurement | Detects alterations in size, charge, and hydration shell upon ligand binding. harvard.edu |

| Format | Immobilization-free, performed in solution, requiring low sample volumes. wikipedia.org |

| Application for this compound | Confirmed and quantified the direct binding affinity to its target protein, GOT1. nih.govresearchgate.net |

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a technique that allows for the assessment of target engagement in a cellular environment. nih.govbioprocessonline.com The principle behind CETSA is that when a ligand binds to a target protein, it generally increases the protein's thermal stability. frontiersin.org In a typical CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. bioprocessonline.com Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. nih.gov The amount of soluble protein remaining at each temperature is then quantified, often by Western blotting, to determine the extent of stabilization. bioprocessonline.com

CETSA was utilized to further confirm the direct interaction between this compound and GOT1 in intact pancreatic ductal adenocarcinoma (PDAC) cells. nih.govresearchgate.net The results of this assay provided strong evidence that this compound engages with GOT1 within a physiological cellular context, reinforcing the findings from other in vitro methods. nih.gov

Drug Affinity Responsive Target Stability (DARTS)

Drug Affinity Responsive Target Stability (DARTS) is another method used to identify the protein targets of small molecules without requiring modification of the compound. nih.govspringernature.com This technique is based on the principle that a protein, when bound by a small molecule, often gains increased stability and resistance to proteolysis. frontiersin.orgcreative-proteomics.com In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited digestion by a protease. frontiersin.org The target protein, protected by the bound ligand, will be less digested compared to unbound proteins. The protein bands are then visualized, typically by SDS-PAGE, to identify those protected from degradation. frontiersin.org

The DARTS method was employed to provide additional in vitro validation of the specific binding between this compound and GOT1. nih.govresearchgate.net This approach complemented the findings from MST and CETSA, collectively building a robust case for GOT1 as a direct molecular target of this compound. nih.gov

Bioenergetic Profiling Techniques

To understand the functional consequences of this compound's interaction with its target, researchers have utilized bioenergetic profiling techniques. These methods measure key indicators of cellular metabolism, specifically mitochondrial respiration and glycolysis, to assess how the compound impacts cellular energy production.

Oxygen Consumption Rate (OCR) Measurement

The Oxygen Consumption Rate (OCR) is a key measure of mitochondrial respiration and oxidative phosphorylation. nih.govabcam.com This measurement is typically performed using extracellular flux analyzers, which monitor the concentration of dissolved oxygen in the medium surrounding cultured cells in real-time. nih.gov A typical OCR experiment involves sequential injections of mitochondrial stressors to probe different aspects of mitochondrial function. escholarship.org

| Mitochondrial Stressor | Function | Effect on OCR |

| Oligomycin | Inhibits ATP synthase | Decreases OCR, revealing ATP-linked respiration |

| FCCP | Uncouples oxygen consumption from ATP production | Increases OCR to its maximal rate |

| Rotenone/Antimycin A | Inhibit Complex I and III of the electron transport chain | Shuts down mitochondrial respiration |

In studies involving this compound, OCR levels were assayed using a Seahorse analyzer to determine the compound's effect on the energy metabolism of pancreatic cancer cells. nih.govresearchgate.net

Extracellular Acidification Rate (ECAR) Measurement

The Extracellular Acidification Rate (ECAR) is an indicator of the rate of glycolysis. nih.gov As cells undergo glycolysis, they produce lactate (B86563) and protons, which are extruded into the extracellular medium, causing its acidification. touro.edu Extracellular flux analyzers measure this change in pH in real-time. nih.gov ECAR and OCR are often measured simultaneously to provide a comprehensive picture of the cell's metabolic phenotype and to observe shifts between mitochondrial respiration and glycolysis, known as the metabolic switch. nih.gov

In Silico Approaches for Target and Activity Prediction

Computational methods are integral to modern drug discovery and characterization, providing predictive insights into a compound's potential targets and biological activities before or alongside experimental validation.

Molecular Docking

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotechnologia-journal.org In the context of drug discovery, it is used to predict how a small molecule like this compound binds to the three-dimensional structure of a protein target. nih.gov The process involves sampling different conformations of the ligand within the binding site of the protein and using a scoring function to estimate the binding affinity. biotechnologia-journal.org

Virtual docking analysis was performed for this compound with the crystal structure of human GOT1. nih.govresearchgate.net The simulation suggested that this compound could bind to the active site of GOT1, forming specific interactions. nih.gov

Table 2: Predicted Interactions from Molecular Docking of this compound with GOT1

| Interaction Type | Interacting Residue in GOT1 |

|---|---|

| Hydrophobic Interaction | Trp141 |

| Hydrogen Bonds | Thr110, Ser256 |

Data sourced from Sun et al. (2019). nih.govresearchgate.net

PASS (Prediction of Activity Spectra for Substances)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. nih.govgenexplain.com The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. nih.govgenexplain.com The output is a list of potential pharmacological effects, mechanisms of action, and specific toxicities, each with a calculated probability of being active (Pa) or inactive (Pi). genexplain.com A Pa value greater than 0.7 suggests a high likelihood of experimental confirmation. researchgate.net While specific PASS analysis for this compound has not been detailed in the referenced literature, this tool represents a valuable approach for hypothesizing novel biological roles and mechanisms of action for the compound based solely on its chemical structure, guiding future experimental investigations. nih.gov

Future Directions and Research Perspectives for Aspulvinone O

Elucidation of Additional Biological Targets and Pathways

While Aspulvinone O is recognized as a potent inhibitor of GOT1, which plays a critical role in glutamine metabolism and cellular redox balance in PDAC cells medchemexpress.comresearchgate.netnih.gov, further research is warranted to comprehensively map its biological interactions. Future studies should aim to:

Confirm GOT1 Specificity and Investigate Off-Target Effects: Although this compound shows selectivity in inhibiting GOT1 medchemexpress.comimrpress.com, comprehensive screening against a wider panel of enzymes and cellular targets is necessary to confirm its specificity and identify any potential off-target interactions that might contribute to or detract from its observed effects researchgate.netnih.gov.

Deepen Understanding of Downstream Cellular Effects: Beyond the reduction of NADPH and induction of oxidative stress via GOT1 inhibition, detailed investigations into the precise signaling cascades and molecular events triggered by this compound are needed. This includes fully elucidating its role in apoptosis induction and cell cycle arrest medchemexpress.comresearchgate.netnih.gov.

Explore Other Reported Activities: Aspulvinones, as a class, have been associated with various other biological activities, including antibacterial, anti-inflammatory, anti-DPPH radical, anti-fungal, and anti-α-glucosidase effects rsc.orgfrontiersin.orgresearchgate.net. Future research could explore whether this compound itself possesses these activities and, if so, elucidate the underlying mechanisms and targets, potentially revealing broader therapeutic applications. Furthermore, some studies suggest aspulvinones might inhibit aspulvinone dimethylallyl transferase ijpsr.comvub.ac.be, a pathway that warrants further investigation for this compound.

Development of Novel Synthetic Analogues with Optimized Bioactivity

The limited natural abundance and the potential for chemical modification present an opportunity for medicinal chemistry to develop optimized analogues of this compound. Future research directions include:

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of this compound analogues are crucial. SAR studies, informed by existing data suggesting that the butyrolactone-type structure with specific aromatic substituents and side chains enhances GOT1 inhibitory activity nih.govmdpi.com, can guide the design of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of Diverse Analogues: Leveraging advancements in synthetic chemistry, such as the reported modular synthesis of aspulvinones rsc.orgnih.goveie.grresearchgate.net, researchers can create libraries of derivatives. This includes exploring modifications to the core tetronic acid ring, the aromatic substituents, and the prenyl side chains to fine-tune biological activity.

Exploration of New Therapeutic Areas: The recent observation that some aspulvinone analogues exhibit modest anti-SARS-CoV-2 activity rsc.orgresearchgate.net suggests that analogue development could also target infectious diseases or other therapeutic areas beyond cancer, based on the diverse bioactivities reported for the aspulvinone family frontiersin.orgresearchgate.netontosight.ai.

Advanced Mechanistic Studies on Cellular and Molecular Interactions

A deeper understanding of how this compound interacts with its targets at a molecular level is essential for rational drug design and development. Future research should focus on:

Detailed Molecular Dynamics and Binding Studies: While molecular docking has provided insights into this compound's binding to the GOT1 active site, including interactions with specific amino acid residues like Trp141 researchgate.netnih.gov, advanced techniques such as molecular dynamics simulations and detailed biophysical studies could offer a more dynamic and precise understanding of the binding kinetics and conformational changes involved researchgate.netnih.govtandfonline.com.

Investigating Metabolic Reprogramming: this compound's impact on glutamine metabolism and the subsequent effects on cellular energy production and redox balance are critical aspects of its mechanism medchemexpress.comresearchgate.netnih.gov. Further studies could dissect the intricate metabolic reprogramming induced by this compound, examining its effects on other key metabolic enzymes and pathways beyond GOT1.

Fungal Biosynthetic Role Elucidation: The biological function of aspulvinones within their producing fungi, such as Aspergillus terreus, remains largely elusive, though they are thought to be involved in stress responses rsc.orgrsc.org. Future research could explore these roles, potentially uncovering novel biological pathways or regulatory mechanisms.

Exploration of Biosynthetic Engineering for Enhanced Production

The natural production of this compound by fungi like Aspergillus terreus presents opportunities for biotechnological enhancement. Future research avenues include:

Optimizing Fungal Fermentation and Strain Engineering: Investigating the genetic and environmental factors that influence aspulvinone biosynthesis in fungal strains is crucial rsc.orgmit.edu. This could involve optimizing fermentation conditions, employing metabolic engineering strategies, or utilizing heterologous expression systems mdpi.comresearchgate.net to increase yields or produce specific analogues.

Elucidating Biosynthetic Pathways and Regulation: A more complete understanding of the aspulvinone biosynthetic gene clusters and their regulation (e.g., potential control by TOR pathways mit.edu) can facilitate the engineering of these pathways researchgate.netresearchgate.net. This might involve identifying and characterizing key enzymes and regulatory elements to enable targeted production improvements.

Combinatorial Biosynthesis and Pathway Engineering: Exploring combinatorial biosynthesis approaches, which combine enzymes from different pathways or organisms, could lead to the generation of novel aspulvinone derivatives with potentially enhanced or entirely new biological activities scispace.commdpi.com.

Comparative Studies with Other Aspulvinone Derivatives

The aspulvinone family encompasses numerous related compounds, each potentially possessing unique biological profiles. Comparative studies are vital for understanding these nuances and identifying lead candidates. Future research should include:

Systematic SAR Across the Aspulvinone Family: Conducting comprehensive comparative studies of various aspulvinone derivatives against key targets like GOT1 and α-glucosidase will be instrumental in establishing detailed structure-activity relationships frontiersin.orgnih.govmdpi.comresearchgate.net. This will help identify specific structural features that confer enhanced potency, selectivity, or novel activities.

Profiling Against Diverse Biological Assays: Evaluating a broader range of aspulvinone derivatives across multiple biological assays (e.g., anticancer, anti-inflammatory, antimicrobial) will help uncover their full therapeutic potential and identify compounds suitable for further development in different disease contexts frontiersin.orgresearchgate.netontosight.ai.

Investigating Differences in Pharmacokinetics and Metabolism: Comparative studies should also extend to the pharmacokinetic properties and metabolic stability of different aspulvinone derivatives, as these factors are critical for their in vivo efficacy and safety.

By pursuing these research directions, the scientific community can deepen its understanding of this compound and its analogues, paving the way for the development of novel therapeutic agents derived from this promising class of natural products.

Data Tables:

Table 1: Comparison of GOT1 Inhibitory Activity of this compound and Related Derivatives

| Compound | Target | IC50/Kd Value | Reference(s) |

| This compound | GOT1 | Kd = 3.32 µM | caymanchem.com |

| This compound | GOT1 | IC50 = 20.54-26.80 µM (PDAC cells) | medchemexpress.com |

| Aspulvinone H (AH) | GOT1 | IC50 = 5.91 µM | nih.govmdpi.com |

| Aspulvinone H (AH) | GOT1 | Kd = 2.14 µM | nih.govmdpi.com |

Q & A

Q. How is Aspulvinone O structurally characterized and validated in fungal extracts?

this compound is identified using high-resolution electrospray ionization mass spectrometry (HRESI-MS) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral data include molecular ion peaks (e.g., [M+H]+ at m/z 357.3 for Aspulvinone P analogs) and ¹H/¹³C NMR signals for aromatic protons (δH 7.76–6.34) and methoxy groups (δH 3.88) . For purity validation, reverse-phase HPLC coupled with UV detection (λmax ~380 nm) is employed to confirm homogeneity .

Q. What biosynthetic pathways produce this compound in fungi?

this compound derives from a shared precursor, aspulvinone E, generated by non-ribosomal peptide synthetase (NRPS)-like enzymes ApvA and AtmelA in Aspergillus species . Gene deletion studies show that apvA (chromosome III) and atmelA (chromosome IV) function in distinct pathways: apvA drives aspulvinone biosynthesis in hyphae, while atmelA contributes to melanin production in spores . Prenylation by a shared prenyltransferase (AbpB) modifies aspulvinone E into downstream derivatives .

Q. What are the primary biological activities of this compound?

this compound exhibits:

- Antioxidant activity : DPPH radical scavenging with IC50 = 11.6 μM .

- Anticancer effects : Cytotoxicity against pancreatic cancer cells (PANC-1, AsPC-1, SW1990; IC50 = 20.54–26.8 μM) via inhibition of glutamate oxaloacetate transaminase 1 (GOT1; Kd = 3.32 μM) .

- Metabolic disruption : Reduces oxygen consumption rate (OCR) in SW1990 cells, indicating impaired mitochondrial respiration .

Q. Which experimental models are used to study this compound's antitumor effects?

- In vitro : Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., SW1990) treated with this compound (5–50 μM) for 24–72 hours to assess viability (MTT assay) and apoptosis (Annexin V/PI staining) .

- In vivo : SW1990 xenograft mouse models dosed intraperitoneally (2.5–5 mg/kg) for 21 days, with tumor volume monitored via caliper measurements .

Advanced Research Questions

Q. How does this compound inhibit GOT1, and what are the downstream metabolic consequences?

this compound competitively binds GOT1’s active site, disrupting its role in the malate-aspartate shuttle. This inhibits glutamine-to-α-ketoglutarate conversion, depleting cellular ATP and NADPH. Validation methods include:

Q. How can contradictory data on biosynthetic gene function be resolved?

Gene knockout strains (e.g., ΔapvA and ΔatmelA) and comparative metabolomics (LC-MS profiling) clarify pathway specificity. For example, ΔapvA abolishes aspulvinones but retains melanin, while ΔatmelA eliminates melanin but preserves aspulvinones . Co-expression analysis (qRT-PCR) under varied culture conditions further identifies context-dependent gene regulation .

Q. What methodological strategies optimize this compound yield in fungal cultures?

- Osmotic stress induction : Cultivating Aspergillus terreus in 1.5% NaCl enhances aspulvinone production 3-fold .

- Co-culture techniques : Co-inoculation with Streptomyces species upregulates NRPS-like genes via interspecies signaling .

- Precursor feeding : Supplementing with tyrosine (2 mM) increases aspulvinone E precursor availability .

Q. How do structural modifications influence this compound's bioactivity?

- Prenylation : Adding prenyl groups (e.g., Aspulvinone H vs. O) enhances membrane permeability and target binding, as shown by molecular docking studies (ΔG = -9.3 kcal/mol for Aspulvinone D) .

- Methoxy substitutions : Aspulvinone P’s 3′′/5′′-OCH3 groups improve DPPH scavenging by stabilizing radical intermediates .

Q. What advanced techniques validate this compound's mechanism in vivo?

Q. How can this compound's off-target effects be minimized in therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.